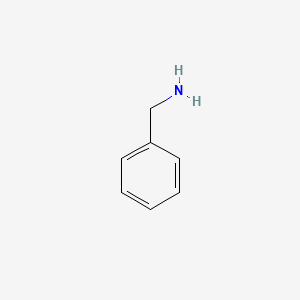

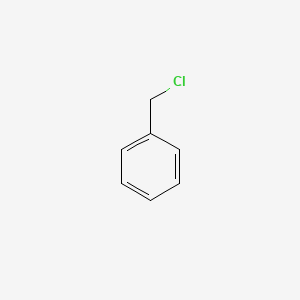

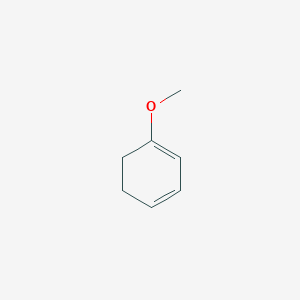

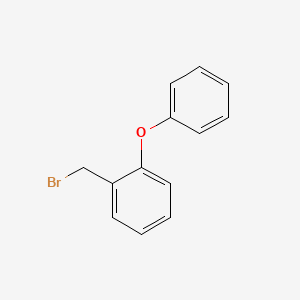

1-(Bromomethyl)-2-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRIQBOWLXRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301668 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82657-72-5 | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Bromomethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(Bromomethyl)-2-phenoxybenzene is limited. This guide provides a comprehensive overview based on the known properties of its constituent functional groups and data from closely related isomers.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound containing a diphenyl ether scaffold with a bromomethyl substituent at the ortho position of one of the benzene rings. Its chemical structure suggests it is a versatile reagent in organic synthesis, particularly for the introduction of a 2-phenoxybenzyl moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 82657-72-5[1] |

| Molecular Formula | C₁₃H₁₁BrO[1] |

| Molecular Weight | 263.13 g/mol [1] |

| InChI Key | YQRIQBOWLXRKKG-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CBr[1] |

| Synonyms | 2-Phenoxybenzyl bromide |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value/Information | Notes |

| Melting Point | Likely a low-melting solid or liquid at room temperature. | The parent compound, diphenyl ether, has a melting point of 25-26 °C. The meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is a liquid at room temperature. |

| Boiling Point | Expected to be > 300 °C at 760 mmHg. | The boiling point of the meta isomer, 1-(bromomethyl)-3-phenoxybenzene, is 331.1 °C at 760 mmHg[2]. |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethers, and chlorinated hydrocarbons. | Diphenyl ether is insoluble in water[3]. The nonpolar nature of the molecule suggests solubility in organic solvents. |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by its two key functional groups: the benzyl bromide moiety and the diphenyl ether core.

Reactivity of the Bromomethyl Group

The bromomethyl group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This is the most prominent feature of its reactivity. Benzyl bromides are significantly more reactive than alkyl bromides due to the stabilization of the transition state and, in the case of an Sₙ1 mechanism, the formation of a resonance-stabilized benzylic carbocation[4].

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles to form substituted 2-phenoxybenzyl derivatives. This is a cornerstone of its synthetic utility.

-

With O-Nucleophiles: Reaction with alcohols or phenols in the presence of a base yields ethers.

-

With N-Nucleophiles: Amines will readily displace the bromide to form the corresponding substituted amines[5].

-

With S-Nucleophiles: Thiols and their conjugate bases are excellent nucleophiles for benzyl bromides, leading to the formation of thioethers.

-

With C-Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new carbon-carbon bonds.

-

-

Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, 2-phenoxybenzylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile for the formation of C-C bonds.

Reactivity of the Diphenyl Ether Core

The diphenyl ether core is generally stable. However, the two aromatic rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions[3][6]. The phenoxy group is an ortho-, para-directing activator, while the bromomethyl-substituted ring is deactivated towards electrophilic attack. Therefore, electrophilic substitution would be expected to occur preferentially on the unsubstituted phenyl ring.

Synthesis

General Experimental Protocol: Radical Bromination of 2-Phenoxytoluene

This protocol is based on standard procedures for the benzylic bromination of toluenes.

Materials:

-

2-Phenoxytoluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenoxytoluene in anhydrous CCl₄ under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator to the solution.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

While specific applications for this compound are not widely documented, its structural motifs are of interest in medicinal chemistry and materials science. Diphenyl ether derivatives are known for their thermal stability and are used as heat transfer fluids and in the synthesis of high-performance polymers. In drug discovery, the diphenyl ether scaffold is present in some biologically active molecules. The ability of this compound to act as a building block for introducing the 2-phenoxybenzyl group makes it a potentially valuable intermediate for the synthesis of novel compounds with applications in these fields.

Visualizing Reactivity

The following diagram illustrates the primary mode of reactivity for this compound, which is nucleophilic substitution at the benzylic carbon.

Caption: Nucleophilic substitution reactions of this compound.

References

Spectroscopic Profile of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(bromomethyl)-2-phenoxybenzene (CAS No. 82657-72-5). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic characteristics of structurally similar molecules.

Introduction

This compound is a halogenated aromatic ether. Its structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the introduction of a phenoxybenzyl moiety. Accurate spectroscopic characterization is crucial for its identification and for monitoring reactions involving this compound. This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including isomers and analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons. The chemical shift of the bromomethyl protons is a key diagnostic feature.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~ 7.5 - 7.2 | multiplet |

| ~ 4.5 | singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 157 | Ar-C (quaternary, C-O) |

| ~ 155 | Ar-C (quaternary, C-O) |

| ~ 132 | Ar-C (quaternary, C-CH₂Br) |

| ~ 130 - 118 | Ar-CH |

| ~ 30 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic rings and the C-Br bond.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1240 - 1200 | Aryl-O-C stretch (asymmetric) |

| 1050 - 1000 | Aryl-O-C stretch (symmetric) |

| 750 - 700 | C-H out-of-plane bending |

| 690 - 550 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope pattern.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 262/264 | [M]⁺ (Molecular ion) |

| 183 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above. Specific parameters may need to be optimized for the sample.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Workflow for Spectroscopic Analysis

The logical workflow for the synthesis and spectroscopic characterization of this compound is outlined in the diagram below.

Technical Guide: Properties and Applications of 1-(Bromomethyl)-2-phenoxybenzene (CAS 82657-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and emerging applications of 1-(bromomethyl)-2-phenoxybenzene, registered under CAS number 82657-72-5. This compound has been identified as a key synthetic precursor for the development of advanced photopharmacological tools, specifically for the modulation of Calcium Release-Activated Calcium (CRAC) channels. This document details its physicochemical characteristics, a detailed synthetic protocol for its utilization in creating photoswitchable CRAC channel inhibitors, and an exploration of the underlying biological signaling pathways and experimental methodologies for assessing its derivatives' activity.

Chemical and Physical Properties

This compound is an organic compound that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 82657-72-5 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₃H₁₁BrO | |

| Molecular Weight | 263.13 g/mol | [1] |

| Boiling Point | 317.158 °C at 760 mmHg | |

| Physical State | Not specified, likely a liquid or low-melting solid | |

| InChI Key | YQRIQBOWLXRKKG-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2CBr |

Applications in Photopharmacology: Synthesis of a Photoswitchable CRAC Channel Inhibitor

A significant application of this compound is in the synthesis of photoswitchable modulators of CRAC channels. The following section details the synthesis of a specific azopyrazole-derived photoswitchable CRAC channel inhibitor, piCRAC-4, using this compound as a key reactant.

Synthesis of (E)-3-((2,6-difluorophenyl)diazenyl)-1-(2-phenoxybenzyl)-1H-pyrazole (piCRAC-4)

The synthesis of piCRAC-4 involves the reaction of (E)-3-((2,6-difluorophenyl)diazenyl)-1H-pyrazole with this compound.

Experimental Protocol:

-

To a solution of (E)-3-((2,6-difluorophenyl)diazenyl)-1H-pyrazole (1 equivalent) in N,N-dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 2 equivalents).

-

This compound (1.2 equivalents) is then added to the mixture.

-

The reaction is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield piCRAC-4.

Synthesis workflow for piCRAC-4.

Biological Context: CRAC Channels and Their Modulation

CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells. They are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum (ER) membrane and Orai proteins in the plasma membrane.

Mechanism of Action and Signaling Pathway

Depletion of calcium stores in the ER leads to the activation of STIM proteins, which then translocate to ER-plasma membrane junctions to interact with and open the Orai channels.[2] The subsequent influx of extracellular calcium through Orai channels leads to a localized increase in intracellular calcium concentration. This calcium signal activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3][4] Dephosphorylated NFAT then translocates to the nucleus to regulate the expression of genes involved in immune responses.[3][4] Photoswitchable inhibitors like piCRAC-4 allow for the precise optical control of this signaling cascade.

CRAC channel signaling pathway.

Experimental Evaluation of CRAC Channel Modulation

The activity of CRAC channel modulators derived from this compound, such as piCRAC-4, is typically assessed using a combination of electrophysiology and calcium imaging techniques.

Electrophysiology (Whole-Cell Patch-Clamp)

Protocol Outline:

-

Cell Preparation: Cells (e.g., HEK293) are co-transfected with STIM1 and Orai1 to ensure robust CRAC channel expression.

-

Recording Configuration: The whole-cell patch-clamp technique is employed to measure ion currents across the cell membrane.

-

Store Depletion: Intracellular calcium stores are depleted by including a chelator like BAPTA or EGTA in the pipette solution, which passively activates STIM1 and subsequently Orai1 channels.

-

Current Measurement: A voltage ramp protocol is applied to the cell, and the resulting current is measured. The characteristic inwardly rectifying current is indicative of CRAC channel activity.

-

Compound Application: The photoswitchable inhibitor (e.g., piCRAC-4) is applied to the bath solution.

-

Photomodulation: The effect of light of different wavelengths (e.g., UV and visible light) on the CRAC current in the presence of the compound is recorded to assess its photoswitchable inhibitory activity.[5]

Calcium Imaging

Protocol Outline:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is recorded.

-

Store Depletion and Calcium Influx: Cells are treated with a SERCA pump inhibitor like thapsigargin in a calcium-free medium to deplete ER calcium stores, followed by the re-addition of extracellular calcium to induce calcium influx through CRAC channels.

-

Inhibitor Application: The photoswitchable inhibitor is added to the cells.

-

Photomodulation and Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity upon illumination with different wavelengths of light, demonstrating the light-dependent modulation of calcium influx.[6]

Conclusion

This compound (CAS 82657-72-5) is a valuable chemical intermediate with demonstrated utility in the synthesis of sophisticated molecular tools for biological research. Its application in the creation of photoswitchable CRAC channel inhibitors opens new avenues for the precise spatiotemporal control of calcium signaling pathways. This guide provides researchers and drug development professionals with the foundational knowledge of its properties, synthetic utility, and the biological context of its derivatives, facilitating further exploration and innovation in the field of photopharmacology and cell signaling.

References

- 1. 1-(Bromomethyl)-3-phenoxybenzene | C13H11BrO | CID 94544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Activation of the Transcription Factor NFAT1 by Calcium Microdomains near Ca2+ Release-activated Ca2+ (CRAC) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]

IUPAC name and structure of 1-(Bromomethyl)-2-phenoxybenzene

An In-depth Technical Guide to 1-(Bromomethyl)-2-phenoxybenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether. The document details its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical properties in a structured format. A plausible experimental protocol for its synthesis via radical bromination is presented, accompanied by a workflow diagram generated using the DOT language. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering foundational information for the application of this versatile chemical intermediate.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with both a bromomethyl group and a phenoxy group at adjacent positions.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Phenoxybenzyl bromide, 2-bromomethylphenyl phenyl ether[1]

-

Molecular Formula: C₁₃H₁₁BrO[1]

-

Structure:

The structure consists of a diphenyl ether core with a methylene bromide substituent on one of the benzene rings. This benzylic bromide functionality is a key feature, rendering the compound reactive towards nucleophilic substitution.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 263.134 g/mol | [1] |

| CAS Number | 82657-72-5 | [1] |

| PubChem CID | 22675469 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor using N-bromosuccinimide (NBS) with a radical initiator. The following protocol is adapted from a similar synthesis of 1-(bromomethyl)-3-phenoxybenzene.[2]

Experimental Protocol: Radical Bromination of 2-Methyldiphenyl Ether (2-Phenoxytoluene)

Materials:

-

2-Methyldiphenyl ether (2-phenoxytoluene)

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-methyldiphenyl ether (1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-bromosuccinimide (1.1 to 1.5 equivalents) and a catalytic amount of AIBN (e.g., 15 mg per 20 mmol of starting material) are added to the solution.[2]

-

The reaction mixture is heated to reflux and stirred for a period of 3-4 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the mixture is allowed to cool to room temperature, which should cause the succinimide byproduct to precipitate.

-

The solid precipitate is removed by filtration.

-

The filtrate is washed with saturated aqueous NaHCO₃ to remove any remaining acidic impurities, followed by washing with water.

-

The organic layer is separated, dried over anhydrous MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by flash chromatography on silica gel if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 2-methyldiphenyl ether.

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

As a benzylic bromide, this compound is expected to be a versatile alkylating agent. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows for the introduction of the 2-phenoxybenzyl moiety into a wide range of molecules.

Potential applications in drug development and organic synthesis include:

-

Intermediate in Multi-step Syntheses: It can serve as a building block for more complex molecules, including potential pharmaceutical agents. The diphenyl ether motif is present in a number of biologically active compounds.

-

Alkylation Reactions: It can be used to alkylate various nucleophiles such as amines, phenols, thiols, and carbanions, providing a route to a diverse array of derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided essential information regarding its identity, properties, and a detailed protocol for its synthesis. The provided workflow diagram offers a clear visual representation of the synthetic process. This information serves as a solid foundation for researchers and scientists looking to utilize this compound in their work.

References

An In-depth Technical Guide to the Physical Properties of 2-Phenoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-phenoxybenzyl bromide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of physical properties, and presents a relevant synthetic pathway utilizing this compound.

Core Physical Properties

| Property | Value | Source / Notes |

| Molecular Formula | C₁₃H₁₁BrO | - |

| Molecular Weight | 263.13 g/mol | [1][2] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 155-156 °C at 4 mmHg | This is a likely boiling point based on similar compounds and synthesis protocols. |

| Melting Point | Not available | As a liquid at room temperature, its melting point is below ambient temperature. |

| Density | Not available | - |

| Refractive Index | 1.6055-1.6105 @ 20°C | - |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethers, and insoluble in water. |

Experimental Protocols for Physical Property Determination

Due to the limited availability of specific experimental data for 2-phenoxybenzyl bromide, this section provides detailed, generalized methodologies for determining the key physical properties of liquid organic compounds. These protocols can be readily adapted by researchers for this specific compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and effective technique.[4][5][6]

Materials:

-

Small-scale distillation apparatus or a Thiele tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or oil bath

-

Sample of 2-phenoxybenzyl bromide

Procedure:

-

Place a small amount (a few milliliters) of 2-phenoxybenzyl bromide into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the liquid.

-

Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

If using a Thiele tube, fill it with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level above the side arm.

-

Immerse the thermometer and test tube assembly into the oil bath or Thiele tube.

-

Gently heat the apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][6]

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer (or specific gravity bottle) is a piece of glassware designed for the precise measurement of the density of a liquid.

Materials:

-

Pycnometer of a known volume

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of 2-phenoxybenzyl bromide

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to its calibrated volume, removing any excess water.

-

Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with 2-phenoxybenzyl bromide and repeat the thermal equilibration in the water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the filled pycnometer. Record the mass (m₃).

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (m₂ - m₁) / density of water at the experimental temperature

-

Mass of 2-phenoxybenzyl bromide = m₃ - m₁

-

Density of 2-phenoxybenzyl bromide = (m₃ - m₁) / Volume of pycnometer

Determination of Qualitative Solubility

Understanding the solubility of a compound in various solvents is crucial for its application in reactions and purifications.

Materials:

-

Small test tubes

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Sample of 2-phenoxybenzyl bromide

Procedure:

-

Place a small amount (e.g., 0.1 mL) of 2-phenoxybenzyl bromide into a series of clean, dry test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate each test tube vigorously for a short period (e.g., 30 seconds).

-

Observe whether the 2-phenoxybenzyl bromide dissolves completely, is partially soluble, or is insoluble.[7]

-

Record the observations for each solvent. For miscible liquids, a single clear phase will be observed. Immiscible liquids will form separate layers.

Synthetic Application and Workflow

2-Phenoxybenzyl bromide is a valuable reagent in organic synthesis. One notable application is in the preparation of photoswitchable azopyrazoles, which are used as inhibitors for Ca²⁺ release-activated Ca²⁺ (CRAC) channels (piCRACs).[2][8] The following diagram illustrates a generalized synthetic workflow for the preparation of such photoswitchable molecules.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. 2-Phenoxybenzyl bromide , 97 , 82657-72-5 - CookeChem [cookechem.com]

- 3. 2-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. researchgate.net [researchgate.net]

- 8. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1-(Bromomethyl)-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-(Bromomethyl)-2-phenoxybenzene. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally related analogs and outlines detailed experimental protocols for the determination of its physicochemical properties. This guide is intended to support research, chemical synthesis, and drug development activities involving this molecule.

Core Chemical Properties

This compound is a substituted aromatic ether. Its structure, featuring a benzyl bromide moiety ortho to a phenoxy group, suggests a nonpolar character with a reactive benzylic bromide functional group. These structural features are key determinants of its solubility and stability.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 82657-72-5[1]

-

Molecular Formula: C₁₃H₁₁BrO[1]

-

Molecular Weight: 263.13 g/mol [1]

Predicted Solubility Profile

Based on the properties of structurally similar compounds, such as other brominated diphenyl ethers and benzyl bromides, a qualitative solubility profile for this compound can be predicted. Quantitative determination requires experimental validation as outlined in the protocols below.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is predominantly nonpolar due to the two aromatic rings and the ether linkage. The polar contribution of the ether oxygen is insufficient to overcome the hydrophobicity of the large carbon skeleton. |

| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can solvate the polarizable aromatic rings and the ether group. This is a common characteristic for dibromo derivatives.[2] |

| Nonpolar Solvents | Soluble | High solubility is anticipated in solvents like hexane, toluene, and dichloromethane due to the "like dissolves like" principle, given the compound's nonpolar nature. Phenoxybenzene itself is soluble in benzene and ether.[3] |

| Polar Protic Solvents | Sparingly Soluble | Limited solubility is expected in alcohols like ethanol and methanol. While some interaction with the ether oxygen is possible, the overall nonpolar character will likely dominate. |

Stability Characteristics and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the benzylic bromide group. Benzylic halides are known to be susceptible to nucleophilic substitution and can be sensitive to environmental factors.

| Stability Factor | Predicted Stability and Degradation Pathway |

| Hydrolytic Stability | Susceptible to hydrolysis, particularly under neutral to basic conditions, to form 2-phenoxybenzyl alcohol. The rate of hydrolysis is expected to be pH-dependent. The benzylic carbocation intermediate is stabilized by resonance with the benzene ring, facilitating SN1-type reactions.[4] |

| Photostability | Potentially sensitive to light. Aromatic bromides can undergo photolytic cleavage of the carbon-bromine bond to form radical intermediates. This can lead to a variety of degradation products. |

| Thermal Stability | Likely to be moderately stable at room temperature when protected from light and moisture. Elevated temperatures can accelerate degradation, particularly hydrolysis and potential elimination reactions. Some aryl bromides are known to degrade at temperatures above 45°C.[5] |

| Oxidative Stability | The benzylic position is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the bromomethyl group. |

Storage Recommendations: Based on the predicted stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[2]

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a systematic approach to determine the solubility of the compound in various solvents.

Materials:

-

This compound

-

A selection of solvents: Water, Diethyl Ether, 5% NaOH, 5% HCl, Concentrated H₂SO₄

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a series of small test tubes.

-

To each test tube, add 0.75 mL of a different solvent in small portions, vortexing after each addition.

-

Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

-

For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% HCl, and concentrated H₂SO₄ to identify potential acidic or basic functional groups and other reactive moieties.[2][6][7]

Caption: Workflow for qualitative solubility testing.

Protocol 2: Quantitative Solubility Determination by HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify the solubility of the compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, buffer solution)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Procedure:

-

Calibration Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Add an excess amount of this compound to the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Filter an aliquot of the supernatant through a syringe filter.

-

Analysis: Dilute the filtered solution with a suitable solvent and inject it into the HPLC system.

-

Determine the concentration of the compound in the diluted solution using the calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 3: Forced Degradation (Stress) Stability Studies

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

Materials:

-

This compound

-

Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

-

3% Hydrogen peroxide solution

-

Photostability chamber

-

Oven

-

HPLC or GC-MS system

Procedure:

-

Hydrolytic Stability: Dissolve the compound in solutions of different pH. Store samples at elevated temperatures (e.g., 60°C) and at room temperature. Analyze samples at various time points (e.g., 0, 6, 24, 48 hours) by HPLC or GC-MS to monitor for degradation.[8]

-

Oxidative Stability: Dissolve the compound in a solution of 3% hydrogen peroxide. Store the sample at room temperature and analyze at various time points.[8]

-

Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines. Analyze the samples for degradation.

-

Thermal Stability: Store a solid sample of the compound in an oven at elevated temperatures (e.g., 60°C, 80°C) and analyze at various time points.

Caption: Workflow for forced degradation studies.

Conclusion

References

- 1. This compound, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Rapid Methylation of Aryl Bromides Using Air-Stable DABCO-Bis(Trimethylaluminum) via Nickel Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hama-univ.edu.sy [hama-univ.edu.sy]

- 5. reddit.com [reddit.com]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights into the Reactivity of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide

Introduction

1-(Bromomethyl)-2-phenoxybenzene is a versatile bifunctional molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a diaryl ether linkage, presents opportunities for a variety of chemical transformations. This technical guide explores the plausible reaction pathways of this compound, focusing on intramolecular cyclization and intermolecular nucleophilic substitution reactions. Due to a lack of specific mechanistic studies and quantitative data for this particular molecule in the available literature, this guide draws upon established chemical principles and data from analogous compounds to propose reaction mechanisms and provide illustrative experimental protocols.

Intramolecular Cyclization: A Pathway to Tricyclic Systems

The most anticipated reaction of this compound is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, to form a tricyclic system. The reaction is typically promoted by a Lewis acid, which facilitates the formation of a benzylic carbocation that is subsequently attacked by the electron-rich phenoxy ring.

Proposed Mechanism

The intramolecular Friedel-Crafts reaction of this compound is proposed to proceed through the following steps:

-

Carbocation Formation: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the bromine atom of the bromomethyl group, weakening the C-Br bond and leading to its departure to form a resonance-stabilized benzylic carbocation.

-

Electrophilic Attack: The phenoxy ring, activated by the ether oxygen, acts as a nucleophile and attacks the benzylic carbocation. This attack can occur at either the ortho or para position relative to the ether linkage.

-

Rearomatization: A base (such as the Lewis acid-bromide complex) abstracts a proton from the site of electrophilic attack, restoring the aromaticity of the ring and yielding the final cyclized product.

Depending on the position of the electrophilic attack, two main products are possible: dibenzo[b,f]oxepine (from attack at the ortho position) or a six-membered ring system leading to xanthene (though the formation of a seven-membered ring to give dibenzo[b,f]oxepine is generally more favored in similar systems). The formation of six-membered rings is also a common outcome in intramolecular Friedel-Crafts reactions[1].

Visualization of the Proposed Intramolecular Cyclization Pathway

Caption: Proposed pathway for Lewis acid-catalyzed intramolecular cyclization.

Example Experimental Protocol: Synthesis of Dibenzo[b,f]oxepines (Analogous System)

While a specific protocol for the cyclization of this compound is not available, the synthesis of dibenzo[b,f]oxepines from related starting materials provides a valuable template. For instance, a one-pot cascade reaction involving nucleophilic aromatic substitution followed by Knoevenagel condensation has been reported for the synthesis of the dibenzo[b,f]oxepine scaffold[2]. Another approach involves an intramolecular McMurry reaction of diaryl ethers, which are synthesized from salicylaldehydes and fluorobenzaldehydes[2].

General Conditions for Intramolecular Friedel-Crafts Alkylation:

-

Reactant: this compound

-

Catalyst: A strong Lewis acid such as AlCl₃, FeCl₃, or a protic acid like H₂SO₄.

-

Solvent: An inert solvent such as dichloromethane, nitrobenzene, or carbon disulfide.

-

Temperature: Ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and the strength of the Lewis acid.

-

Work-up: The reaction is typically quenched with water or a dilute acid solution, followed by extraction of the organic product and purification by chromatography or recrystallization.

Quantitative Data for a Potential Product: Dibenzo[b,f]oxepine

Although quantitative data for the cyclization reaction of this compound is unavailable, spectroscopic data for the potential product, dibenzo[b,f]oxepine, has been reported.

| Data Type | Dibenzo[b,f]oxepine | Reference |

| ¹H NMR | Aromatic protons: 6.5–8.4 ppm; Olefinic protons: ~7 ppm | [3] |

| IR | 3080–3030 cm⁻¹ (aromatic C-H stretch) | [3] |

| Molecular Weight | 194.23 g/mol | [4] |

| Molecular Formula | C₁₄H₁₀O | [4] |

Intermolecular Nucleophilic Substitution Reactions

The benzylic bromide in this compound is susceptible to nucleophilic attack, primarily via an S(_N)2 mechanism[5]. This opens up a wide range of possibilities for introducing various functional groups.

Proposed General Mechanism (S(_N)2)

In an S(_N)2 reaction, a nucleophile directly attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Visualization of the General Nucleophilic Substitution Workflow

Caption: General workflow for nucleophilic substitution of this compound.

Reactions with Specific Nucleophiles

Amines are effective nucleophiles that can displace the benzylic bromide to form the corresponding benzylamine derivatives[5]. However, the reaction can be complex, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts[6].

Example Protocol (Analogous Reaction): A general procedure would involve stirring this compound with an excess of the desired amine in a suitable solvent like acetonitrile or DMF at room temperature or with gentle heating. The excess amine also serves as a base to neutralize the HBr formed.

Thiols and thiolates are excellent nucleophiles and are expected to react readily with this compound to form thioethers (sulfides)[7]. These reactions are typically carried out in the presence of a base (like K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate anion[8].

Example Protocol (Analogous Reaction): The reaction would likely involve treating this compound with a thiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMAc or acetone, with reaction temperatures ranging from room temperature to 100 °C[8].

Conclusion

While direct experimental data on the mechanistic pathways of this compound is limited, its structural features strongly suggest two primary modes of reactivity: intramolecular Friedel-Crafts cyclization to yield dibenzo[b,f]oxepine or related tricyclic structures, and intermolecular nucleophilic substitution at the benzylic carbon. The former pathway offers a route to complex heterocyclic scaffolds, while the latter allows for the introduction of a wide array of functional groups. The provided mechanistic proposals, visualizations, and example protocols from analogous systems serve as a foundational guide for researchers and drug development professionals to design and execute synthetic strategies involving this versatile building block. Further experimental and computational studies are warranted to fully elucidate the specific reaction kinetics, yields, and product distributions for reactions involving this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibenz(b,f)oxepin | C14H10O | CID 136073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Insights into the Reaction Pathways of 1-(Bromomethyl)-2-phenoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential reaction pathways of 1-(Bromomethyl)-2-phenoxybenzene, with a focus on its intramolecular cyclization to form the medicinally significant dibenzo[b,f]oxepine scaffold. Drawing upon computational chemistry principles and analogous experimental findings, this document outlines the theoretical framework for studying these reactions, presents generalized experimental protocols, and visualizes the key chemical transformations.

Introduction

This compound is a diaryl ether derivative poised for intramolecular cyclization, a reaction of significant interest in the synthesis of complex heterocyclic systems. The primary product of such a reaction, dibenzo[b,f]oxepine, is a core structural motif in various biologically active compounds. Understanding the mechanistic pathways, transition states, and reaction energetics is crucial for optimizing reaction conditions and guiding the synthesis of novel therapeutic agents.

While specific computational studies on this compound are not extensively documented in publicly available literature, its reactivity can be reliably predicted through analogy to similar systems and the application of established reaction mechanisms, such as the Friedel-Crafts reaction. This guide leverages these principles to provide a comprehensive theoretical and practical overview.

Theoretical Reaction Pathways

The principal reaction pathway for this compound is an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, leading to the formation of a seven-membered ring. This reaction can be catalyzed by a Lewis acid. An alternative, uncatalyzed pathway involving an SN2-type mechanism is also considered.

Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Alkylation

This pathway is initiated by the coordination of a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to the bromine atom of the bromomethyl group. This coordination enhances the electrophilicity of the benzylic carbon, facilitating the departure of the bromide ion and the formation of a benzylic carbocation intermediate. The electron-rich phenoxy ring then acts as an intramolecular nucleophile, attacking the carbocation to form the cyclized product, 10,11-dihydrodibenzo[b,f]oxepine. Subsequent elimination of a proton restores aromaticity.

Methodological & Application

Application Notes and Protocols: 1-(Bromomethyl)-2-phenoxybenzene as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(bromomethyl)-2-phenoxybenzene as a versatile alkylating agent in organic synthesis. This reagent is particularly useful for the introduction of the 2-phenoxybenzyl moiety, a scaffold of interest in medicinal chemistry and materials science. The protocols outlined below describe the N-alkylation of amines and O-alkylation of phenols, key transformations for the synthesis of diverse molecular entities.

Introduction

This compound is a reactive benzylic bromide that serves as an efficient electrophile for the alkylation of various nucleophiles. The 2-phenoxybenzyl group is a structural motif found in a number of biologically active compounds, including potential therapeutic agents. For instance, derivatives of 2-phenoxybenzamides have shown promising multi-stage activity against different strains of P. falciparum, the parasite responsible for malaria.[1] The ability to readily introduce this fragment makes this compound a valuable building block in drug discovery and development programs.

Applications in Organic Synthesis

This compound is primarily used in nucleophilic substitution reactions to form new carbon-heteroatom bonds. The key applications include:

-

N-Alkylation of Amines: Formation of secondary or tertiary amines by reacting with primary or secondary amines, respectively. These products are precursors to a wide range of bioactive molecules.

-

O-Alkylation of Phenols: Synthesis of diaryl ethers through reaction with phenols. This reaction is a fundamental transformation in the preparation of various organic compounds.

-

S-Alkylation of Thiols: Formation of thioethers, which are important in various chemical and biological contexts.

-

C-Alkylation of Carbon Nucleophiles: Reaction with enolates and other carbanions to form new carbon-carbon bonds.

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with this compound

This protocol describes the synthesis of N-(2-phenoxybenzyl)aniline, a secondary amine, via the N-alkylation of aniline.

Reaction Scheme:

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile (20 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(2-phenoxybenzyl)aniline.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq. |

| Aniline | 1.0 eq. |

| Reagents & Solvents | |

| Potassium Carbonate | 2.0 eq. |

| Acetonitrile | 70 mL |

| Reaction Conditions | |

| Temperature | 82 °C (Reflux) |

| Reaction Time | 6 hours |

| Yield | |

| Expected Yield | 85-95% |

Protocol 2: O-Alkylation of Phenol with this compound

This protocol details the synthesis of 1-phenoxy-2-(phenoxymethyl)benzene, a diaryl ether, via the Williamson ether synthesis.

Reaction Scheme:

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask fitted with a magnetic stirrer, dissolve phenol (1.0 eq.) in anhydrous DMF (40 mL).

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir at room temperature for 15 minutes.

-

Add this compound (1.05 eq.) to the mixture.

-

Heat the reaction to 60 °C and stir for 4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with 1 M aqueous NaOH solution (2 x 30 mL), followed by water (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenoxy-2-(phenoxymethyl)benzene.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| This compound | 1.05 eq. |

| Phenol | 1.0 eq. |

| Reagents & Solvents | |

| Potassium Carbonate | 1.5 eq. |

| N,N-Dimethylformamide | 40 mL |

| Reaction Conditions | |

| Temperature | 60 °C |

| Reaction Time | 4 hours |

| Yield | |

| Expected Yield | 90-98% |

Visualization of Synthetic and Biological Pathways

Experimental Workflow

The general workflow for the utilization of this compound as an alkylating agent is depicted below.

Caption: General workflow for alkylation reactions.

Application in Drug Discovery: Antiplasmodial Activity

Derivatives of the 2-phenoxybenzyl scaffold have been investigated for their potential as antiplasmodial agents, targeting the parasite Plasmodium falciparum. The proposed mechanism of action for some related compounds involves the inhibition of parasitic enzymes essential for its survival. The diagram below illustrates a simplified hypothetical signaling pathway that could be targeted.

Caption: Hypothetical drug-target interaction pathway.

References

Application Note and Protocol: Intramolecular Williamson Ether Synthesis of 1-(Bromomethyl)-2-phenoxybenzene to Yield Dibenz[b,f]oxepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and an alkyl halide via an SN2 reaction.[1][2][3][4][5][6] This application note details a specific intramolecular application of this synthesis, utilizing 1-(bromomethyl)-2-phenoxybenzene as the starting material to generate dibenz[b,f]oxepine, a tricyclic ether with significant interest in medicinal chemistry and materials science.[7][8][9] The intramolecular variant of the Williamson ether synthesis is a powerful tool for the construction of cyclic ethers, where a molecule contains both a nucleophilic alkoxide (or phenoxide) and a leaving group.[1][10][11][12][13]

The synthesis of dibenz[b,f]oxepine from this compound proceeds via an intramolecular SN2 reaction. The process is initiated by the deprotonation of a precursor phenol to form a phenoxide, which then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the bromide leaving group to form the seven-membered oxepine ring. This protocol outlines the necessary reagents, conditions, and workflow for this cyclization reaction.

Reaction Scheme

Caption: Intramolecular Williamson ether synthesis of dibenz[b,f]oxepine.

Data Presentation: Typical Reaction Parameters

The following table summarizes common reagents and conditions employed in Williamson ether synthesis, providing a basis for the selection of the experimental protocol.

| Parameter | Typical Reagents/Conditions | Rationale |

| Starting Material | This compound | Contains both the phenoxide precursor and the alkyl bromide leaving group necessary for intramolecular cyclization. |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)[2][14] | A strong, non-nucleophilic base is required to deprotonate the precursor phenol to form the nucleophilic phenoxide. NaH is a strong base, while K2CO3 and Cs2CO3 are milder bases often used for aryl ethers.[2] |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN) | A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction.[2][14] DMF is particularly effective at increasing the rate of reaction.[14] |

| Temperature | Room temperature to reflux | The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. Heating is often required to drive the reaction to completion. |

| Reaction Time | 1 - 24 hours | The reaction time is dependent on the reactivity of the substrate, the choice of base and solvent, and the reaction temperature. Progress is typically monitored by Thin Layer Chromatography (TLC). |

Experimental Protocol

This protocol describes the intramolecular Williamson ether synthesis to form dibenz[b,f]oxepine from this compound.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Addition of Base:

-

Using Sodium Hydride: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Using Potassium Carbonate: Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the solution.

-

-

Reaction:

-

If using NaH, allow the reaction mixture to warm to room temperature and stir.

-

If using K2CO3, the mixture may require heating to reflux to proceed at a reasonable rate.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup:

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure dibenz[b,f]oxepine.

-

Experimental Workflow

Caption: Workflow for the synthesis and purification of dibenz[b,f]oxepine.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. jk-sci.com [jk-sci.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 7. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Application of 1-(Bromomethyl)-2-phenoxybenzene in Natural Product Synthesis: A Proposed Approach

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-2025-12-01

Introduction

While direct applications of 1-(bromomethyl)-2-phenoxybenzene in the total synthesis of natural products are not extensively documented in peer-reviewed literature, its chemical structure presents it as a valuable, yet underutilized, precursor for the construction of key heterocyclic scaffolds found in various biologically active natural products. Specifically, its ortho-substituted phenoxy and bromomethyl groups are ideally positioned for intramolecular cyclization reactions to form the dibenzo[b,f]oxepine core. This tricyclic system is a prominent feature in a number of natural products, some of which exhibit significant medicinal properties.

This application note outlines a proposed synthetic strategy employing this compound for the synthesis of 10,11-dihydrodibenzo[b,f]oxepine, a foundational structure for more complex, naturally occurring dibenzo[b,f]oxepines. The proposed methodology is based on established chemical principles, drawing parallels from the synthesis of related isomers and known intramolecular cyclization reactions.

Proposed Synthetic Application: Synthesis of the Dibenzo[b,f]oxepine Core

The primary proposed application of this compound is its use as a key intermediate in the synthesis of the dibenzo[b,f]oxepine ring system via an intramolecular Friedel-Crafts alkylation. This reaction offers a straightforward approach to this important heterocyclic core, which can be further elaborated to achieve the synthesis of various natural products.

A plausible two-step synthetic sequence is proposed:

-

Synthesis of this compound: The starting material can be prepared from commercially available 2-phenoxytoluene via a radical bromination of the benzylic methyl group.

-

Intramolecular Friedel-Crafts Cyclization: Subsequent treatment of this compound with a Lewis acid can induce an intramolecular electrophilic aromatic substitution to furnish the 10,11-dihydrodibenzo[b,f]oxepine core.

This approach provides a convergent and potentially scalable route to a key structural motif present in various natural products.

Experimental Protocols

The following are detailed, albeit projected, methodologies for the key experiments in the proposed synthetic application of this compound.

Protocol 1: Synthesis of this compound from 2-Phenoxytoluene

This protocol is adapted from standard procedures for the benzylic bromination of toluene derivatives.

Materials:

-

2-Phenoxytoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-phenoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (0.2 M) is added N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

The reaction mixture is heated to reflux (approximately 77 °C) and stirred under an inert atmosphere for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The succinimide byproduct is removed by filtration, and the filter cake is washed with a small amount of cold carbon tetrachloride.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is expected to afford this compound as a colorless to pale yellow oil.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to 10,11-Dihydrodibenzo[b,f]oxepine

This protocol is based on general procedures for intramolecular Friedel-Crafts alkylations.[1][2]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to 0 °C using an ice-water bath.

-

Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by carefully pouring the mixture into a flask containing crushed ice and 1 M HCl.

-

The mixture is stirred vigorously for 15 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 10,11-dihydrodibenzo[b,f]oxepine.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic protocols. These values are estimates based on yields reported for analogous reactions in the chemical literature.

Table 1: Synthesis of this compound

| Parameter | Expected Value |

| Starting Material | 2-Phenoxytoluene |

| Key Reagents | NBS, AIBN, CCl₄ |

| Reaction Time | 4-6 hours |

| Temperature | Reflux (~77 °C) |

| Yield | 75-85% |

| Purity (after chromatography) | >95% |

| Appearance | Colorless to pale yellow oil |

Table 2: Intramolecular Friedel-Crafts Cyclization

| Parameter | Expected Value |

| Starting Material | This compound |

| Key Reagents | AlCl₃, DCM |

| Reaction Time | 3-5 hours |

| Temperature | 0 °C to room temperature |

| Yield | 60-75% |

| Purity (after chromatography) | >98% |

| Appearance | White to off-white solid |

Visualizations

Synthetic Pathway

Caption: Proposed two-step synthesis of 10,11-dihydrodibenzo[b,f]oxepine.

Experimental Workflow for Intramolecular Cyclization

Caption: Workflow for the intramolecular Friedel-Crafts cyclization.

Conclusion

This compound holds significant potential as a precursor for the synthesis of the dibenzo[b,f]oxepine scaffold, a core structure in several natural products. The proposed synthetic route, involving a benzylic bromination followed by an intramolecular Friedel-Crafts alkylation, represents a logical and feasible approach to this important heterocyclic system. The detailed protocols and expected data provided herein offer a solid foundation for researchers to explore this promising application in the field of natural product synthesis and drug discovery. Further investigation into the optimization of these reactions and the elaboration of the resulting dibenzo[b,f]oxepine core could lead to the development of novel synthetic routes to complex and medicinally relevant natural products.

References

Application Notes and Protocols: The Strategic Use of 1-(Bromomethyl)-2-phenoxybenzene in the Synthesis of Bioactive Dibenz[b,f]oxepine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-phenoxybenzene is a versatile bifunctional building block pivotal in the synthesis of complex heterocyclic systems. Its unique structure, featuring a reactive benzylic bromide and a phenoxy group on adjacent positions of a benzene ring, renders it an ideal precursor for intramolecular cyclization reactions. A particularly significant application of this reagent is in the construction of the dibenz[b,f]oxepine scaffold. This tricyclic ether system is the core of numerous biologically active molecules with a wide range of therapeutic properties, including antidepressant, antipsychotic, anti-inflammatory, and antitumor activities.[1] The strategic use of this compound allows for the efficient assembly of this valuable pharmacophore, making it a key intermediate in medicinal chemistry and drug discovery programs.

Bioactive Molecules Derived from the Dibenz[b,f]oxepine Scaffold

The dibenz[b,f]oxepine core, accessible from this compound, is a privileged structure in medicinal chemistry. Various derivatives have been synthesized and evaluated for a range of biological activities. The following table summarizes quantitative data for representative bioactive molecules featuring the dibenz[b,f]oxepine scaffold.

| Compound ID | Biological Target/Activity | IC50/EC50 | Therapeutic Area |

| Doxepin | Histamine H1 receptor antagonist | 0.8 nM (Ki) | Antidepressant, Anxiolytic |

| Clozapine Analog | Dopamine D4 receptor antagonist | ~2x more active than clozapine | Antipsychotic |

| Bauhinoxepin J | Antimalarial (Plasmodium falciparum) | 3.2 µM | Infectious Disease |

| Bauhinoxepin C | Anticancer (various cell lines) | 1.5-5.1 µM | Oncology |

| Generic Derivative 1 | Tubulin polymerization inhibitor | Varies | Anticancer |

| Generic Derivative 2 | Angiotensin II receptor antagonist | Varies | Cardiovascular |

Experimental Protocols

The synthesis of the dibenz[b,f]oxepine core from this compound is typically achieved through an intramolecular Friedel-Crafts alkylation. This reaction involves the formation of a benzylic carbocation from the bromomethyl group, which then undergoes electrophilic aromatic substitution on the adjacent phenoxy ring to form the seven-membered oxepine ring.

Protocol: Intramolecular Friedel-Crafts Cyclization of this compound

This protocol describes a general method for the synthesis of the parent dibenz[b,f]oxepine scaffold.

Materials:

-

This compound

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄)

-

Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂), nitrobenzene)

-

Inert gas (e.g., Nitrogen or Argon)

-

Quenching solution (e.g., ice-water, dilute HCl)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (1.1 equivalents) and anhydrous solvent under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Starting Material: this compound (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the cooled suspension of the Lewis acid via the dropping funnel over a period of 15-20 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of ice-water or dilute HCl. The mixture is then transferred to a separatory funnel.

-